

Selectivity profile of Clk1-IN-2 compared to other kinase inhibitors

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A Comparative Guide to the Selectivity of CLK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of several prominent inhibitors targeting Cdc2-like kinase 1 (CLK1). Understanding the selectivity of these compounds is crucial for interpreting experimental results and for the development of targeted therapeutics. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes key concepts to offer a comprehensive overview for researchers in the field.

Introduction to CLK1 and Its Inhibitors

Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to target CLK1; however, their selectivity across the human kinome varies significantly. This guide focuses on a comparative analysis of representative CLK1 inhibitors: SGC-CLK-1, TG003, KH-CB19, and the dual TTK/CLK2 inhibitor CC-671.

Quantitative Selectivity Profile Comparison



The following table summarizes the inhibitory activity (IC50 in nM) of selected compounds against CLK family members and other relevant kinases. This data has been compiled from various biochemical assays. It is important to note that direct comparison between different studies can be challenging due to variations in assay conditions.

Target Kinase	SGC-CLK-1 (IC50 nM)	TG003 (IC50 nM)	KH-CB19 (IC50 nM)	CC-671 (Target)
CLK1	13[1][2]	20[3][4]	19.7[5][6]	Not a primary target
CLK2	4[2]	200[3][4]	-	Potent Inhibitor[7]
CLK3	363[2]	>10,000[8]	530[5][6]	-
CLK4	46[1][2]	15[3][4][9]	Potent Inhibitor[10]	-
DYRK1A	-	24[8]	-	-
DYRK1B	-	34[8]	-	-
HIPK1	Inhibitor[2]	-	-	-
HIPK2	Inhibitor[2]	-	-	-
ттк	-	-	-	Potent Inhibitor[7]

Data compiled from multiple sources. "-" indicates data not readily available.

SGC-CLK-1 KINOMEscan Profile: SGC-CLK-1 has been profiled against a large panel of kinases using the KINOMEscan® assay. At a concentration of 1 μM, only six kinases showed a percent of control (PoC) less than 35: CLK1, CLK2, CLK4, HIPK1, HIPK2, and MAPK15 (ERK8), demonstrating its high selectivity.[2][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.



KINOMEscan® Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on a competition binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.[2]

Step-by-Step Protocol:

- Preparation: Kinases are expressed as fusions with a unique DNA tag. An active-site directed ligand is immobilized on a solid support (e.g., beads).
- Competition Assay: The DNA-tagged kinase, test compound (at various concentrations), and the immobilized ligand are incubated together to allow binding to reach equilibrium.
- · Washing: Unbound components are washed away.
- Elution and Quantification: The kinase-DNA tag complexes that remain bound to the solid support are eluted.
- qPCR Analysis: The amount of eluted DNA tag is quantified using qPCR. The results are reported as "percent of control" (PoC), where the control is a DMSO vehicle. A lower PoC value indicates stronger inhibition.
- Kd Determination: To determine the dissociation constant (Kd), the assay is performed with a range of test compound concentrations, and the data is fitted to a dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.



Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[12][13][14][15]

Step-by-Step Protocol:

- Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a specified period (e.g., 60 minutes).
- Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This
 reagent contains an enzyme that converts ADP to ATP and the necessary components for
 the luciferase reaction (luciferase, luciferin). Incubate for 30-60 minutes at room temperature.
- Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: The luminescent signal is correlated to the amount of ADP produced. IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a test compound to a specific kinase target within living cells.

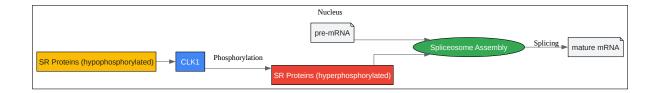
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). When the tracer binds to the kinase-NanoLuc fusion, BRET occurs. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[16]



Step-by-Step Protocol:

- Cell Preparation: Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
- Seeding: The transfected cells are seeded into multiwell plates.
- Compound and Tracer Addition: The cells are treated with the fluorescent NanoBRET™ tracer at a fixed concentration and varying concentrations of the test compound.
- Incubation: The plate is incubated to allow for compound entry and binding to the target kinase.
- Lysis and Substrate Addition: A lysis buffer containing the NanoLuc® substrate is added to the cells.
- BRET Measurement: The donor emission (NanoLuc®) and acceptor emission (tracer) are measured using a BRET-enabled plate reader.
- Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is determined from the dose-response curve.

Visualizations Signaling Pathway of CLK1



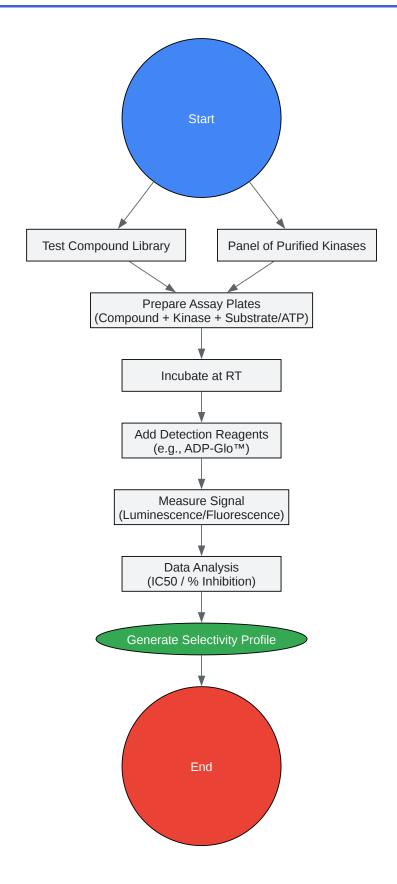


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Caption: CLK1 phosphorylates SR proteins, a key step in spliceosome assembly and pre-mRNA splicing.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling



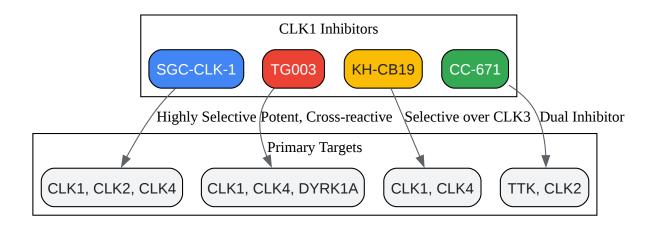


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Caption: A generalized workflow for high-throughput kinase inhibitor selectivity profiling.



Logical Comparison of Inhibitor Selectivity



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Caption: Comparison of the primary target profiles of selected CLK1-related inhibitors.

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